Sunset Yellow FCF is classified under the International Numbering System for Food Additives as E110. It is sourced from chemical synthesis processes rather than natural extraction methods. The dye is recognized for its stability and solubility in water, making it suitable for a range of applications in the food industry.
The synthesis of Food Yellow 3:1 involves several key steps:
These steps ensure a high yield of the desired dye while maintaining its color properties and stability.
The molecular formula of Sunset Yellow FCF is C16H10N2Na2O7S2, with a molecular weight of approximately 404.37 g/mol. The structure features:
The structural representation can be illustrated as follows:
Sunset Yellow FCF can participate in various chemical reactions typical for azo compounds:
These reactions are crucial for understanding the stability and behavior of Food Yellow 3:1 in different environments.
The mechanism of action for Sunset Yellow FCF primarily involves its interaction with light. The dye absorbs specific wavelengths in the visible spectrum, particularly around 480 nm, which results in its yellow appearance. The absorption spectrum can be characterized using spectrophotometric techniques, allowing for quantification in various food matrices.
Relevant data on solubility and stability are essential for formulating products that maintain color integrity during storage and processing.
Food Yellow 3:1 has several applications beyond food coloring:
The versatility of Sunset Yellow FCF makes it a valuable compound in both commercial products and scientific research contexts.
Food Yellow 3:1 (CAS 15790-07-5), chemically designated as aluminum;6-oxido-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate, is an organometallic complex derived from the water-soluble dye Sunset Yellow FCF (FD&C Yellow No. 6). Its molecular formula is C₁₆H₉AlN₂O₇S₂, with a molecular weight of 432.37 g/mol [1] [5]. The compound manifests as an orange-yellow powder, characterized by its insolubility in water and most organic solvents, a property achieved through aluminum lake formation [1] [6].
As an azo dye, Food Yellow 3:1 contains the characteristic azo (–N=N–) chromophore bridging a naphthalene sulfonate system and a benzene sulfonate moiety. The chromophore arises from diazo-coupling, positioning it within the chemical class of disulfonated monoazo compounds [7] [9]. Structural isomerism is constrained due to the specific coupling site (C5 of 6-hydroxynaphthalene-2-sulfonate), ensuring consistent optical properties [5] [9].
The aluminum lake form is synthesized by precipitating Sunset Yellow FCF with aluminum cations (Al³⁺) in aqueous solution. This process replaces sodium ions with aluminum, forming an insoluble complex adsorbed onto an aluminum hydroxide substrate [1] [5]. The resulting structure enhances stability through:
Table 1: Structural and Functional Comparison with Sunset Yellow FCF
Property | Food Yellow 3:1 (Lake) | Sunset Yellow FCF (Water-Soluble) | |
---|---|---|---|
Molecular Formula | C₁₆H₉AlN₂O₇S₂ | C₁₆H₁₀N₂Na₂O₇S₂ | |
Ionic Form | Aluminum complex | Disodium salt | |
Solubility | Insoluble; forms stable dispersions | Highly water-soluble (≥583 mg/L at 29°C) | |
Primary Applications | Fat-based matrices, solid coatings | Aqueous beverages, syrups | |
Lightfastness | Enhanced (resists fading) | Moderate (degrades under UV exposure) | [1] [3] [6] |
The aluminum complexation critically modifies functionality: While Sunset Yellow FCF (C.I. 15985) dissolves readily in water, Food Yellow 3:1’s insolubility allows uniform dispersion in hydrophobic systems without migration [3] [6].
Synthesis occurs via a two-stage process:
The lake pigment is then prepared by:
Post-precipitation, the crude lake undergoes:
Regulatory compliance requires:
Parameter | Specification | Analytical Method | |
---|---|---|---|
Purity | ≥95% (w/w) lake content | HPLC with UV detection (482 nm) | |
Free Water-Soluble Dyes | ≤1.0% | Ion-pair chromatography | |
Heavy Metals | ≤10 ppm (as Pb) | ICP-MS | |
Particle Size | 90% < 10 μm | Laser diffraction | [3] [5] |
Food Yellow 3:1 exhibits negligible solubility in water (0.58 mg/L at 29°C), oils, and organic solvents [1] [5]. Its functionality arises from:
Table 3: Solubility and Dispersion Properties in Matrices
Matrix | Behavior | Application Relevance | |
---|---|---|---|
Vegetable Oils | Forms colloids (0.1–5 μm particles) | Fat-based confectionery coatings | |
Ethanol-Water (1:1) | Partial swelling (no dissolution) | Alcoholic beverage suspensions | |
Gelatin | Homogeneous dispersion | Gummy candies, pastilles | |
Starch | Adsorbs onto granules | Baked goods, powdered drink mixes | [1] [5] [6] |
pH stability: Food Yellow 3:1 maintains color integrity between pH 3.0–9.0 due to:
Lightfastness: The pigment shows superior resistance to UV radiation compared to non-laked dyes:
Notably, fading accelerates in matrices containing ascorbic acid or sulfur dioxide, which reduce the azo bond [7] [9]. Thermal stability extends to 371.2°C (boiling point), permitting use in baked goods and extruded snacks [1] [5].
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